molecular formula C17H17NO2 B14232930 3-(Diphenylmethyl)-1,3-oxazinan-2-one CAS No. 503026-70-8

3-(Diphenylmethyl)-1,3-oxazinan-2-one

Cat. No.: B14232930
CAS No.: 503026-70-8
M. Wt: 267.32 g/mol
InChI Key: LMEDAZPAUZSZSB-UHFFFAOYSA-N
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Description

3-(Diphenylmethyl)-1,3-oxazinan-2-one is a chemical compound that belongs to the class of oxazinones It is characterized by the presence of a diphenylmethyl group attached to an oxazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylmethyl)-1,3-oxazinan-2-one typically involves the reaction of diphenylmethanol with an appropriate oxazinanone precursor under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where diphenylmethanol reacts with an oxazinanone in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. Continuous flow reactors allow for better control of reaction parameters, leading to higher purity and yield of the final product . The use of microreactors in continuous flow systems has been shown to improve the safety and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylmethyl)-1,3-oxazinan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Diphenylmethyl)-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diphenylmethyl)-1,3-oxazinan-2-one is unique due to its specific structural features and the presence of the diphenylmethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

503026-70-8

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

3-benzhydryl-1,3-oxazinan-2-one

InChI

InChI=1S/C17H17NO2/c19-17-18(12-7-13-20-17)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2

InChI Key

LMEDAZPAUZSZSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)OC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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